molecular formula C8H4ClFN2 B1430618 2-Chloro-7-fluoroquinoxaline CAS No. 1233932-59-6

2-Chloro-7-fluoroquinoxaline

Cat. No. B1430618
CAS RN: 1233932-59-6
M. Wt: 182.58 g/mol
InChI Key: HXGARDJKGRYPNY-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of quinoxaline, a class of compounds that have been found to possess a wide range of biological properties .


Synthesis Analysis

The synthesis of 2-Chloro-7-fluoroquinoxaline and its derivatives has been a subject of research. A study describes a new sequence of 6-chloro-7-fluoro quinoxaline derivatives. The first step involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring. It has a chlorine atom substituted at the 2nd position and a fluorine atom at the 7th position .

Scientific Research Applications

Antiviral Agents

Quinoxaline derivatives, including 2-Chloro-7-fluoroquinoxaline, have been studied for their potential as antiviral agents . These compounds show very interesting biological properties, ensuring them a bright future in medicinal chemistry . They have been found to be effective against several viruses that have jumped from animals to humans, triggering sizable outbreaks .

Anticancer Agents

Quinoxaline derivatives also show promise in the field of oncology . Their unique chemical structure and properties make them effective in combating various forms of cancer .

Antileishmanial Agents

Another potential application of 2-Chloro-7-fluoroquinoxaline is in the treatment of leishmaniasis . This is a disease caused by parasites of the Leishmania type and can be potentially fatal if left untreated .

Antibacterial Agents

Fluoroquinolones, a class of drugs that includes 2-Chloro-7-fluoroquinoxaline, have been found to possess a high level of antibacterial activity . They are effective against a wide spectrum of bacteria, surpassing many antibiotics .

Antifungal Agents

Quinoxaline 1,4-dioxides, which include 2-Chloro-7-fluoroquinoxaline, have been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .

Insecticidal Agents

Quinoxaline 1,4-dioxides have also been found to have insecticidal properties . This could make 2-Chloro-7-fluoroquinoxaline a potential ingredient in insecticides .

Herbicidal Agents

In addition to their insecticidal properties, quinoxaline 1,4-dioxides have been found to have herbicidal properties . This could make 2-Chloro-7-fluoroquinoxaline a potential ingredient in herbicides .

Antiparasitic Agents

Finally, quinoxaline 1,4-dioxides have been found to have antiparasitic properties . This could make 2-Chloro-7-fluoroquinoxaline a potential treatment for various parasitic infections .

properties

IUPAC Name

2-chloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGARDJKGRYPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855795
Record name 2-Chloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoroquinoxaline

CAS RN

1233932-59-6
Record name 2-Chloro-7-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7-fluoro-quinoxalin-2-ol (2.60 g, 15.84 mmol, 1.0 eq) and phosphorus oxychloride (50 mL, 536.4 mmol, 34.0 eq) is refluxed for 1 hour, then concentrated, diluted with water (60 mL), basified to pH 7 by adding saturated sodium hydrogen carbonate aqueous solution, and extracted with ethyl acetate (3×100 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:20, v/v) to afford 2-chloro-7-fluoro-quinoxaline as a white solid (2.50 g, 84% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 6-fluoroquinoxalin-2(1H)-one & 7-fluoroquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl3 (20 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to afford regioisomers as a mixture. The above mixture was separated by SFC purification to afford 2-chloro-6-fluoroquinoxaline (0.75 g, 44%) and 2-chloro-7-fluoroquinoxaline (0.65 g, 38%) as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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